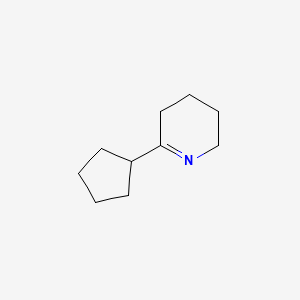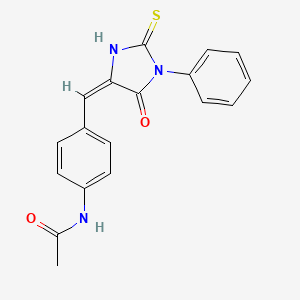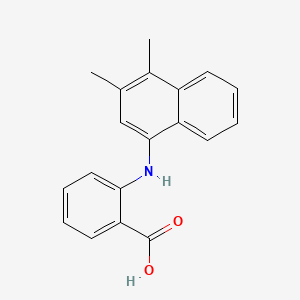
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one is an organic compound that belongs to the class of ketones. This compound features a butanone backbone substituted with a diethylamino group and a triethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one typically involves the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone. This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. This involves the reaction of the α,β-unsaturated ketone with diethylamine under basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the α,β-unsaturated ketone with 2,4,6-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the ketone to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the triethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one: Similar structure but with dimethylamino instead of diethylamino.
4-(Diethylamino)-1-(2,4,6-trimethoxyphenyl)butan-1-one: Similar structure but with trimethoxyphenyl instead of triethoxyphenyl.
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The unique combination of the diethylamino group and the triethoxyphenyl group in 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it a valuable compound for various research applications.
Properties
CAS No. |
42817-98-1 |
|---|---|
Molecular Formula |
C20H33NO4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-(diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C20H33NO4/c1-6-21(7-2)13-11-12-17(22)20-18(24-9-4)14-16(23-8-3)15-19(20)25-10-5/h14-15H,6-13H2,1-5H3 |
InChI Key |
WXYPUBPXYYOHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(=O)C1=C(C=C(C=C1OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


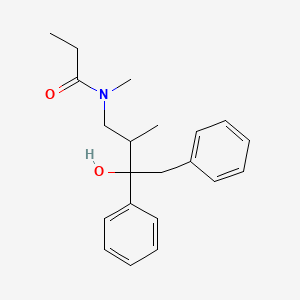
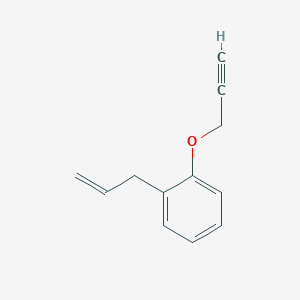
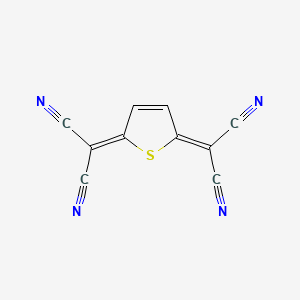
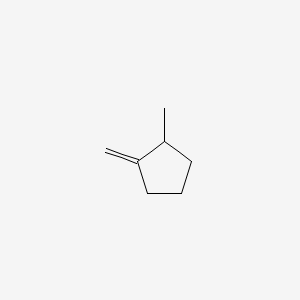
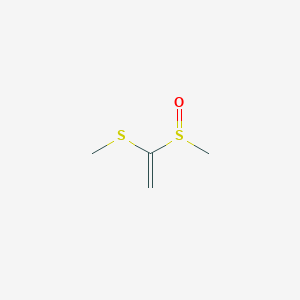

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
